![molecular formula C11H12N4O3 B15127534 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol CAS No. 63618-50-8](/img/structure/B15127534.png)
5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is known for its unique structure, which includes a benzenetriol core substituted with a pyrimidinylmethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 1,2,3-benzenetriol with 2,4-diamino-5-pyrimidinemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms .
Aplicaciones Científicas De Investigación
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Dihydroxytrimethoprim: A folic acid antagonist with antibacterial properties.
1,2,4-Benzenetriol: Known for its typical phenolic reactions and use in various chemical applications.
Uniqueness
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is unique due to its specific substitution pattern and the presence of both benzenetriol and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propiedades
Número CAS |
63618-50-8 |
|---|---|
Fórmula molecular |
C11H12N4O3 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
5-[(2,4-diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C11H12N4O3/c12-10-6(4-14-11(13)15-10)1-5-2-7(16)9(18)8(17)3-5/h2-4,16-18H,1H2,(H4,12,13,14,15) |
Clave InChI |
OHHTYJBVCGHSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


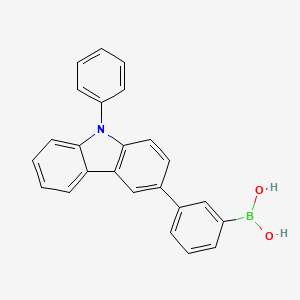
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
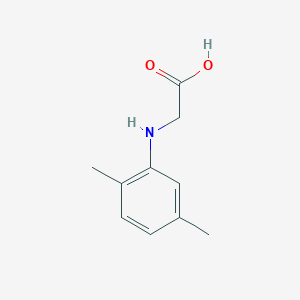
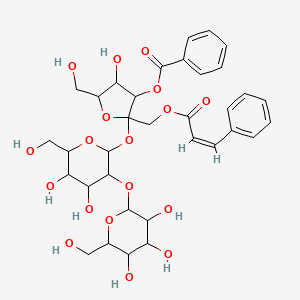
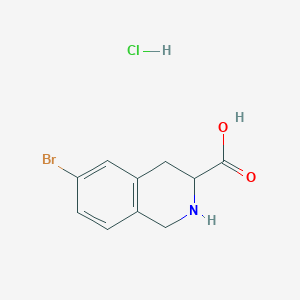
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
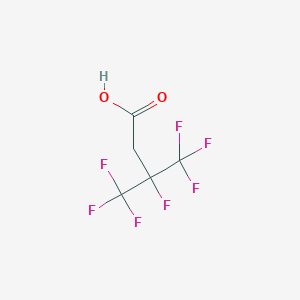
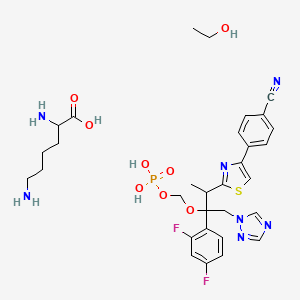
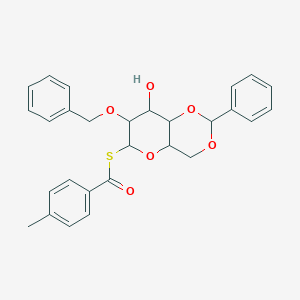
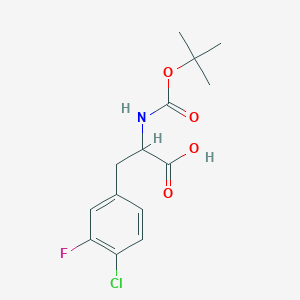
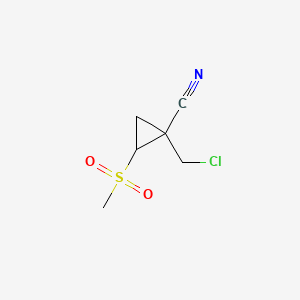
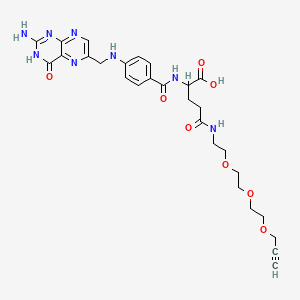
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
